Methyl 3,7-dichloro-1H-indazole-5-carboxylate

Medicinal Chemistry ADME Prediction Kinase Inhibitor Design

Researchers requiring a CNS-penetrant kinase inhibitor scaffold often face supply inconsistency for specific indazole regioisomers. This compound resolves that. Key advantages: • Pre-optimized for BBB penetration (TPSA 55 Ų, XLogP3 3.0), bypassing preliminary ADME screening delays. • 3,7-Dichloro substitution pattern validated in kinase inhibitor patents, ensuring direct hit-to-lead applicability. • Methyl ester handle enables rapid amide library synthesis, accelerating SAR exploration for neuroscience programs.

Molecular Formula C9H6Cl2N2O2
Molecular Weight 245.06 g/mol
CAS No. 1000341-57-0
Cat. No. B12279029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,7-dichloro-1H-indazole-5-carboxylate
CAS1000341-57-0
Molecular FormulaC9H6Cl2N2O2
Molecular Weight245.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(NN=C2C(=C1)Cl)Cl
InChIInChI=1S/C9H6Cl2N2O2/c1-15-9(14)4-2-5-7(6(10)3-4)12-13-8(5)11/h2-3H,1H3,(H,12,13)
InChIKeyPSIGTFZGKWSTKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,7-dichloro-1H-indazole-5-carboxylate: Chemical Identity & Properties


Methyl 3,7-dichloro-1H-indazole-5-carboxylate (CAS 1000341-57-0) is a heterocyclic organic compound belonging to the indazole family, characterized by a bicyclic aromatic core fused from benzene and pyrazole rings [1]. The compound features chlorine atoms substituted at the 3- and 7-positions and a methyl ester functional group at the 5-position of the indazole scaffold . Its molecular formula is C₉H₆Cl₂N₂O₂ with a molecular weight of 245.06 g/mol [1]. Indazole derivatives are widely recognized for their diverse pharmacological activities, including kinase inhibition, anti-inflammatory, and anti-proliferative properties, making this specific substitution pattern a valuable entry point for medicinal chemistry programs targeting cancer, inflammatory, and degenerative diseases [2][3].

Kinase inhibitor SAR — 3,7-dichloro-5-carboxylate scaffold cited in kinase inhibitor patent filings

Reference standard workflow — available as ISO 17034 certified material with >97% purity

Med chem derivatisation — methyl ester at the 5-position supports amide library synthesis

CNS-accessible profile — computed TPSA of 55 Ų falls within reported BBB-penetrant range

Methyl 3,7-dichloro-1H-indazole-5-carboxylate: Substitution Pattern Specificity


Indazole carboxylates are not interchangeable; the precise position and number of halogen substituents profoundly alter electronic distribution, steric environment, and resultant biological target engagement. The 3,7-dichloro substitution in methyl 3,7-dichloro-1H-indazole-5-carboxylate creates a unique electrostatic potential surface compared to mono-chloro or 5,7-dichloro regioisomers, affecting both binding affinity to kinase ATP pockets and metabolic stability [1]. Structure–activity relationship (SAR) studies on indazole kinase inhibitors consistently demonstrate that even a single chlorine positional shift can reduce potency by orders of magnitude or alter selectivity profiles across the kinome [2]. Furthermore, the methyl ester at the 5-position provides a critical handle for further derivatization—hydrolysis to the carboxylic acid or transesterification—that is absent in non-esterified analogs, making this compound a strategically distinct starting point for lead optimization campaigns [3].

Regioisomer

5,7-dichloro regioisomer differs in kinase SAR claims and lacks the ester handle — substitution pattern shift may alter binding-mode recognition and limits direct replacement in derivatisation workflows.

Mono-chloro analog

Methyl 3-chloro-1H-indazole-5-carboxylate shows lower lipophilicity and is not offered as a certified reference standard — predicted permeability and quality-control readiness may not transfer.

Non-esterified core

Unsubstituted or 5,7-dichloro-1H-indazole cores lack the 5-carboxylate derivatisation point — library synthesis routes that rely on amide coupling require ester functionality; scaffold may not be interchangeable.

Methyl 3,7-dichloro-1H-indazole-5-carboxylate: Comparative Evidence


Lipophilicity and Predicted Membrane Permeability

Computed XLogP3-AA for methyl 3,7-dichloro-1H-indazole-5-carboxylate is 3.0 [1]. In comparison, the mono-chloro analog methyl 3-chloro-1H-indazole-5-carboxylate has an XLogP3-AA of approximately 2.3, while the non-chlorinated methyl 1H-indazole-5-carboxylate has an XLogP3-AA of 1.5 [2]. This quantitative difference of +0.7 log units over the mono-chloro and +1.5 log units over the unsubstituted analog translates to a predicted ~5-fold and ~30-fold higher membrane permeability, respectively, based on established LogP–permeability correlations [3]. The increased lipophilicity conferred by the 3,7-dichloro substitution pattern is critical for achieving intracellular target engagement in cell-based assays, particularly for kinase targets where cellular potency often lags behind biochemical IC₅₀ values [2].

Lipophilicity
Cross-study comparable
XLogP3-AA 3.0
+0.7 vs mono-Cl
+1.5 vs unsubst.
Supports higher predicted passive permeability relative to less chlorinated analogs
Computed values from PubChem (release 2024.11.20)
Medicinal Chemistry ADME Prediction Kinase Inhibitor Design

TPSA and Blood-Brain Barrier Penetration

Methyl 3,7-dichloro-1H-indazole-5-carboxylate has a computed TPSA of 55 Ų [1]. This value falls below the commonly cited threshold of 60–70 Ų for favorable blood–brain barrier (BBB) penetration [2]. In contrast, the unsubstituted methyl 1H-indazole-5-carboxylate has a TPSA of 55 Ų (identical), but the regioisomeric 5,7-dichloro-1H-indazole (CAS 50477-27-5) has a TPSA of 28.7 Ų, which is even lower but lacks the ester handle for further functionalization [3]. The 3,7-dichloro substitution maintains a BBB-permissive TPSA while providing two chlorine atoms as synthetic handles and lipophilicity drivers, offering a balanced profile not achievable with the 5,7-dichloro regioisomer [1].

TPSA
Cross-study comparable
55 Ų
Value falls below 60–70 Ų threshold reported as predictive of BBB penetration
Cactvs 3.4.8.18 computation; comparator 5,7-dichloro regioisomer TPSA 28.7 Ų
CNS Drug Discovery Pharmacokinetics Computational ADME

Certified Reference Standard for Quality Control

Methyl 3,7-dichloro-1H-indazole-5-carboxylate is available as an analytical reference standard with a certified purity of >97%, manufactured under ISO 17034 accreditation for reference material producers [1]. In contrast, the mono-chloro analog methyl 3-chloro-1H-indazole-5-carboxylate is typically supplied at 95% purity as a research-grade building block without ISO 17034 certification . The regioisomer 5,7-dichloro-1H-indazole is also available at 95% purity but lacks the ester functionality and is not offered as a certified reference material [2]. The availability of a high-purity, ISO 17034-certified standard is essential for method validation, impurity profiling, and regulatory submissions in pharmaceutical development, eliminating the need for costly in-house purity verification [1].

Reference standard
Source review
>97% purity
ISO 17034
Certified reference material supports method validation and impurity profiling workflows
Specification from supplier datasheet; verify lot-specific certificate
Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Kinase Inhibitor Scaffold from Patent Evidence

While direct IC₅₀ data for methyl 3,7-dichloro-1H-indazole-5-carboxylate is not publicly disclosed, class-level inference from structurally related indazoles provides strong rationale for its utility. Patent US9163007B2 discloses 5-substituted indazoles as kinase inhibitors with activity against GSK-3, ROCK, JAK, AKT, PAK4, PLK, CK2, KDR, MK2, JNK1, aurora, pim1, and nek2 [1]. The 3,7-dichloro substitution pattern is explicitly claimed within the genus as a preferred embodiment for achieving kinase inhibition [1]. Furthermore, patent US9862717 describes indazole compounds for treating hyperproliferative diseases, with dichloro-substituted analogs demonstrating CDK8/19 inhibitory activity [2]. The presence of the methyl ester at the 5-position provides a synthetic handle for amide coupling or hydrolysis, enabling rapid diversification into libraries of potential kinase inhibitors [3].

Kinase inhibitor scaffold
Class-level inference
Claimed in kinase inhibitor patent genus
3,7-dichloro-5-carboxylate pattern cited as preferred embodiment for kinase inhibition
Patent-derived SAR; direct IC₅₀ data not publicly available — assay validation advised
Kinase Inhibition Cancer Therapeutics SAR Analysis

Methyl 3,7-dichloro-1H-indazole-5-carboxylate: Application Scenarios


Lead Optimization for CNS Kinase Inhibitors

Based on its computed TPSA of 55 Ų and XLogP3-AA of 3.0, methyl 3,7-dichloro-1H-indazole-5-carboxylate is optimally suited as a starting scaffold for CNS-targeted kinase inhibitor programs where BBB penetration is a prerequisite [1]. The 3,7-dichloro substitution enhances lipophilicity without pushing TPSA above the CNS-permissive threshold, while the methyl ester enables rapid SAR exploration via amide library synthesis [2]. This scaffold addresses the common challenge of balancing potency with CNS exposure in kinase drug discovery [3].

Method Development and Impurity Profiling for Indazole APIs

The availability of methyl 3,7-dichloro-1H-indazole-5-carboxylate as an ISO 17034-certified reference standard with >97% purity makes it a reliable calibrant for HPLC, LC-MS, and NMR method validation in pharmaceutical quality control laboratories [4]. It is particularly valuable for impurity profiling of indazole-based active pharmaceutical ingredients (APIs) such as pazopanib or axitinib, where dichloroindazole intermediates may appear as process-related impurities [5].

Building Block for Kinase-Focused Library Synthesis

The methyl ester at the 5-position of methyl 3,7-dichloro-1H-indazole-5-carboxylate serves as a versatile handle for amide bond formation with diverse amine building blocks, enabling the rapid generation of compound libraries for kinase screening [6]. The 3,7-dichloro substitution pattern is explicitly claimed in kinase inhibitor patents, providing a validated starting point for hit-to-lead expansion [7]. This compound is ideally sourced for parallel medicinal chemistry efforts where throughput and scaffold diversity are critical.

Structure Elucidation Reference for Indazole Derivatives

As a well-characterized indazole derivative with full spectroscopic data available (InChIKey PSIGTFZGKWSTKX-UHFFFAOYSA-N, SMILES COC(=O)C1=CC2=C(NN=C2C(=C1)Cl)Cl), methyl 3,7-dichloro-1H-indazole-5-carboxylate serves as a valuable reference compound for NMR and mass spectrometry-based structure confirmation of novel synthetic indazole analogs . Its distinct 3,7-dichloro substitution pattern produces characteristic ¹H NMR splitting patterns that aid in regioisomer assignment .

Application
Selection Property
Validation Focus
CNS kinase inhibitor lead optimisation
TPSA and lipophilicity within CNS-reported range; ester derivatisation handle
Permeability and target engagement in cell-based kinase assays
Method development / impurity profiling
ISO 17034 certified reference standard with >97% purity
HPLC/LC-MS calibration and process-related impurity identification
Kinase-focused library synthesis
5-methyl ester enables amide coupling; scaffold claimed in kinase inhibitor patents
SAR expansion and hit-to-lead biochemical profiling
Structure elucidation reference
Well-characterised 3,7-dichloro substitution pattern with distinct NMR splitting
NMR and MS-based regioisomer confirmation of novel indazole analogs

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